4-(4-Bromo-2-fluorophenyl)butanoic acid
Description
4-(4-Bromo-2-fluorophenyl)butanoic acid is a halogenated aromatic carboxylic acid characterized by a butanoic acid chain linked to a phenyl ring substituted with bromine (Br) at the para position and fluorine (F) at the ortho position. The bromine and fluorine substituents are electron-withdrawing groups, which may enhance the acidity of the carboxylic acid moiety compared to non-halogenated analogs .
Properties
Molecular Formula |
C10H10BrFO2 |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
4-(4-bromo-2-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10BrFO2/c11-8-5-4-7(9(12)6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) |
InChI Key |
SOYWIKHIJNIPQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenylbutanoic Acids
4-(4-Bromophenyl)butanoic Acid (CAS 35656-89-4)
- Structure : Lacks the ortho-fluoro substituent.
- Molecular Formula : C₁₀H₁₁BrO₂.
- Molecular Weight : 243.1 g/mol.
- Physicochemical Properties :
- Key Differences : The absence of fluorine reduces electron-withdrawing effects, likely resulting in weaker acidity compared to the target compound.
4-(2-Bromo-4-chlorophenoxy)butanoic Acid
- Structure: Phenoxy group (oxygen bridge) instead of a direct phenyl linkage; Br (ortho) and Cl (para).
- Molecular Formula : C₁₀H₁₀BrClO₃.
- Molecular Weight : 293.54 g/mol .
- Key Differences: The phenoxy group introduces an ether linkage, altering solubility and biological activity. Chlorine’s electronegativity further modulates reactivity.
Multi-Substituted Phenylbutanoic Acids
4-Bromo-2,2-diphenylbutanoic Acid (CAS 37742-98-6)
- Structure: Two phenyl groups at the 2-position of the butanoic acid chain.
- Molecular Formula : C₁₆H₁₅BrO₂.
- Key Differences : The diphenyl substitution increases steric hindrance and molecular weight (expected >300 g/mol), reducing solubility in polar solvents .
4-(2,5-Dimethoxyphenyl)butanoic Acid
- Structure : Methoxy groups (electron-donating) at positions 2 and 4.
- Molecular Formula : C₁₂H₁₆O₄.
- Molecular Weight : 224.25 g/mol.
- Physicochemical Properties :
- Key Differences : Methoxy groups decrease acidity compared to halogenated analogs. The lower molecular weight enhances volatility.
Research Implications
- Acidity and Reactivity: Halogen substituents (Br, F) enhance acidity, making 4-(4-Bromo-2-fluorophenyl)butanoic acid a strong candidate for catalytic or pharmaceutical applications requiring proton donation .
- Biological Activity: Phenoxy analogs like MCPB and 2,4-DB are established herbicides , suggesting that the target compound’s halogenated structure may also exhibit herbicidal or antimicrobial properties.
- Synthetic Utility: The compound’s bromine atom offers a handle for further functionalization via cross-coupling reactions, as seen in ’s synthesis of ethyl butanoate derivatives .
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